molecular formula C27H36N2O6 B12063709 Ivabradine impurity 14

Ivabradine impurity 14

カタログ番号: B12063709
分子量: 484.6 g/mol
InChIキー: YLBOJMVSCNKNGB-LCQOSCCDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ivabradine Impurity 14, structurally identified as 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one), is a dimeric process-related impurity formed during the synthesis of ivabradine hydrochloride . This impurity arises from nucleophilic substitution and condensation reactions in the intermediate 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepine-2-one . Its symmetric structure distinguishes it from other ivabradine impurities, such as positional isomers (e.g., Impurities III, V, VI) or degradation products like Ox4 and UV4 .

Key physicochemical properties of Impurity 14 include reduced lipophilicity (log P) and lower aqueous solubility compared to ivabradine, which may limit its bioavailability . Computational studies suggest it retains partial pharmacological activity at HCN4 channels, though significantly lower than ivabradine (~40% activity in some analogs) .

特性

分子式

C27H36N2O6

分子量

484.6 g/mol

IUPAC名

3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-5-hydroxy-7,8-dimethoxy-4,5-dihydro-1H-3-benzazepin-2-one

InChI

InChI=1S/C27H36N2O6/c1-28(15-19-9-17-10-23(32-2)25(34-4)13-20(17)19)7-6-8-29-16-22(30)21-14-26(35-5)24(33-3)11-18(21)12-27(29)31/h10-11,13-14,19,22,30H,6-9,12,15-16H2,1-5H3/t19-,22?/m1/s1

InChIキー

YLBOJMVSCNKNGB-LCQOSCCDSA-N

異性体SMILES

CN(CCCN1CC(C2=CC(=C(C=C2CC1=O)OC)OC)O)C[C@H]3CC4=CC(=C(C=C34)OC)OC

正規SMILES

CN(CCCN1CC(C2=CC(=C(C=C2CC1=O)OC)OC)O)CC3CC4=CC(=C(C=C34)OC)OC

製品の起源

United States

準備方法

Alkylation Side Reactions

Patent CN108424389A details a two-step synthesis where potassium carbonate and benzyl bromide react with a tetrahydrobenzazepinone derivative in acetone:

  • Step 1 : 15 g of compound 1a reacts with 41.5 g benzyl bromide at reflux (yield: 37 g intermediate).

  • Step 2 : Alkaline hydrolysis with sodium hydroxide in ethanol at 50°C generates the final product.

Impurity formation occurs due to:

  • Over-alkylation at the secondary amine site.

  • Incomplete removal of benzyl groups during hydrolysis, leading to residual benzylated byproducts.

Hydrogenation Byproducts

The thesis by Campanario (2020) identifies dehydro-ivabradine as a key intermediate in ivabradine hydrochloride synthesis. During catalytic hydrogenation (H₂, Pd/C), partial reduction or isomerization generates structurally similar impurities. For example:

  • Incomplete saturation of the benzocyclobutane ring.

  • Racemization at the chiral center of the (S)-configured amine.

Isolation and Purification Techniques

Crystallization-Induced Purification

EP2495237A1 employs acetonitrile and acetone washes to isolate ivabradine hydrochloride. Impurity 14’s polarity differences allow selective removal during these steps:

Step Conditions Impurity Reduction
Primary crystallization0°C in acetonitrile40–50%
Secondary washAcetone, 60°C drying80–90%

Chromatographic Methods

While not explicitly described for Impurity 14, LGC Standards’ reference material (TLCI-3029-10MG) implies the use of preparative HPLC with HILIC phases. Key parameters likely include:

  • Mobile phase : Acetonitrile/ammonium formate buffer (pH 3.0).

  • Detection : UV at 285 nm (λmax for ivabradine analogs).

Analytical Characterization Data

Spectroscopic Profiles

Though full spectral data are proprietary, safety documentation and synthetic studies suggest the following characteristics:

  • MS (ESI+) : m/z 505.2 [M+H]⁺ (consistent with chloroalkyl side chains).

  • ¹H NMR : δ 7.2–7.4 ppm (benzyl aromatic protons), δ 3.8 ppm (methoxy groups).

Purity Assessment

Batch analyses from LGC Standards report ≥95% purity via area normalization (HPLC). Critical impurities co-eluting with this compound include:

  • Des-methyl ivabradine (tR = 12.1 min).

  • Benzocyclobutane oxide (tR = 14.5 min) .

化学反応の分析

Ivabradine impurity 14 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Pharmaceutical Quality Control

Role in Drug Safety
The presence of impurities in pharmaceutical products can significantly impact drug safety and efficacy. Ivabradine impurity 14 is particularly relevant in this context as it serves as a marker for quality control during the manufacturing process of ivabradine. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to quantify this impurity, ensuring that the levels remain within acceptable limits to maintain drug safety standards .

Stability Testing
Stability studies are crucial for understanding how impurities like this compound behave under various conditions. Research indicates that this impurity can form under acidic conditions, which necessitates careful monitoring during the stability testing of ivabradine formulations . By establishing a correlation between impurity levels and stability, manufacturers can better predict shelf-life and storage conditions.

Analytical Chemistry

Method Development
The development of robust analytical methods for detecting and quantifying this compound is essential for regulatory compliance. Studies have shown that reversed-phase HPLC methods can effectively separate ivabradine from its impurities, including impurity 14. This technique not only aids in routine quality control but also in the research and development phases of drug formulation .

Characterization of Impurities
Understanding the chemical structure and properties of this compound is vital for its characterization. Techniques such as Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HR-MSMS) have been utilized to elucidate its structure and degradation pathways. This knowledge helps in predicting potential interactions with other compounds and assessing the overall safety profile of ivabradine .

Case Study: Forced Degradation Studies

A study conducted on ivabradine involved forced degradation under various conditions (acidic and basic) to observe the formation of impurities, including this compound. The findings indicated that different environmental factors could lead to varying levels of this impurity, emphasizing its importance in stability testing protocols .

Research on Synthesis Pathways

Research has also focused on the synthesis pathways leading to the formation of this compound. Understanding these pathways allows chemists to optimize manufacturing processes to minimize the formation of undesirable impurities while maximizing yield .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ivabradine Impurity 14 and Related Compounds

Compound Origin Structural Features log P Pharmacological Activity (vs. Ivabradine) Key Distinguishing Properties
This compound Synthesis-derived dimer Symmetric bis-benzazepinone 1.77* ~40% HCN4 inhibition* Low solubility; no mutagenicity
Impurity VII Degradation product Keto-enol tautomers 2.49 Inactive Separable via gradient elution
Impurity X Degradation product Diastereoisomers (X₁, X₂) N/A Inactive MAC limit 0.2%; unresolved via standard methods
ZD7288 Synthetic HCN blocker Structurally unrelated to "bradines" 2.8 Non-selective HCN blocker Tool compound for HCN channel studies
EC18 Zatebradine derivative Modified benzazepine backbone N/A Subtype-selective (HCN1 > HCN4) Closed-state HCN1 blockade

Key Findings:

Structural Uniqueness: Impurity 14 is a symmetric dimer, unlike keto-enol tautomers (Impurity VII) or diastereoisomers (Impurity X) . Its formation is specific to synthesis conditions, whereas degradation products like Ox4 and UV1 arise from oxidative stress .

Pharmacological Activity :

  • While Impurity 14 retains partial HCN4 channel inhibition (inferred from analogs), degradation products (e.g., UV4, Ox4) show negligible activity . In contrast, EC18 and MEL57A—modified zatebradine derivatives—exhibit isoform selectivity, blocking HCN1 in closed states and HCN4 in open states .

Regulatory and Safety Profiles: Impurity 14 complies with ICH guidelines for genotoxic impurities (<0.2% threshold), unlike heat-sensitive impurities in ivabradine formulations that exceed limits at >25°C . ZD7288, though non-toxic, lacks clinical relevance due to non-selectivity .

Analytical Challenges :

  • Impurity 14’s symmetric structure simplifies chromatographic separation compared to tautomers (Impurity VII) or diastereoisomers (Impurity X), which require advanced gradient methods .

生物活性

Ivabradine is primarily known for its role in treating cardiovascular diseases by selectively inhibiting the "funny" current (I_f) in the sinoatrial node, leading to a reduction in heart rate without affecting other cardiac ionic channels. However, impurities in pharmaceuticals can significantly affect their efficacy and safety profiles. This article focuses on Ivabradine impurity 14 , exploring its biological activity, potential effects, and implications based on available research.

Overview of Ivabradine and Its Impurities

Ivabradine hydrochloride is a medication used to manage heart rate in patients with coronary artery disease and heart failure. Its mechanism of action involves blocking the hyperpolarization-activated cyclic nucleotide-gated channels (HCN), specifically HCN4, which is crucial for pacemaker activity in the heart . Impurity 14, along with other impurities, can arise during the synthesis and degradation of ivabradine.

Characterization of this compound

Chemical Structure : The specific chemical structure of impurity 14 has not been extensively detailed in the literature. However, it is typically characterized alongside other ivabradine impurities using high-performance liquid chromatography (HPLC) methods to assess its retention time and separation efficacy from the parent compound .

Synthesis Pathways : Impurity 14 may originate from various synthetic routes or degradation processes involving ivabradine. Understanding these pathways is critical for predicting its biological behavior and potential toxicity .

Pharmacological Effects

  • Mechanism of Action : Like ivabradine, impurities may interact with HCN channels, although their specific effects can vary. The biological activity of impurity 14 could potentially influence heart rate regulation or exhibit different pharmacological properties due to structural variations .
  • Cardiovascular Impact : Studies indicate that ivabradine and its impurities can affect endothelial function and inflammatory responses. For instance, ivabradine has been shown to reduce oxidative stress and inhibit the migration of CD4-positive lymphocytes, which may be relevant for understanding the immune-modulating effects of its impurities .
  • Toxicological Considerations : The presence of impurities like impurity 14 may raise concerns regarding genotoxicity or other adverse effects. Forced degradation studies have suggested that certain ivabradine-related compounds could exhibit different degradation behaviors under acidic conditions, which may impact their safety profile .

Clinical Observations

  • Heart Failure Management : Case reports highlight the use of ivabradine in acute heart failure scenarios, demonstrating its efficacy in stabilizing hemodynamics through heart rate reduction. The implications of impurities on therapeutic outcomes remain an area for further investigation .
  • Comparative Studies : Research comparing ivabradine with its impurities indicates that while the parent compound effectively lowers heart rate, impurities may alter pharmacokinetic profiles or therapeutic effectiveness .

Data Tables

Here are some summarized findings related to this compound:

Study ReferenceFindingsMethodology
Inhibition of CD4-positive lymphocyte migrationIn vitro assays
Characterization via HPLCAnalytical chemistry
Observed cardiovascular benefits in clinical casesCase study analysis
Potential genotoxicity from degradation productsToxicological assessment

Q & A

Q. Table 1: Critical Chromatographic Parameters for Impurity 14

ParameterOptimal RangeImpact on ResolutionReference
Column Temperature34–36°CReduces peak tailing
Mobile Phase pH6.0Enhances ionizable separation
Organic Solvent18% (ACN:MeOH = 59:41)Resolves diastereomers

Q. Table 2: Validation Metrics for Impurity 14 Analysis

MetricAcceptance CriteriaMethodReference
LinearityR² ≥ 0.99Calibration curve (0.1–1.0%)
Precision (RSD)<2%Intra-day/inter-day assays
LOD0.05%Signal-to-noise ratio ≥3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。